Fmoc-D-Arg(Pmc)-OPfp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

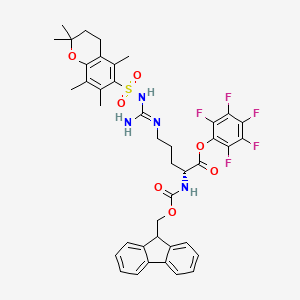

(2,3,4,5,6-pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41F5N4O7S/c1-20-21(2)37(22(3)23-16-17-41(4,5)57-35(20)23)58(53,54)50-39(47)48-18-10-15-29(38(51)56-36-33(45)31(43)30(42)32(44)34(36)46)49-40(52)55-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,49,52)(H3,47,48,50)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUBZSPLEATQKR-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H41F5N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of Fmoc-D-Arg(Pmc)-OPfp

Executive Summary & Structural Anatomy[1]

Fmoc-D-Arg(Pmc)-OPfp is a specialized, pre-activated amino acid derivative designed for the high-fidelity incorporation of D-Arginine into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).[1] Unlike standard free acids that require in situ activation, this molecule combines orthogonal protection with a reactive pentafluorophenyl (Pfp) ester, streamlining automated synthesis and minimizing side reactions associated with the guanidino group.

Molecular Deconstruction

To understand the utility of this reagent, we must analyze its four functional quadrants.[2] Each component addresses a specific synthetic challenge inherent to Arginine chemistry.

Figure 1: Functional decomposition of the reagent.[1][2] Each moiety serves a distinct role in orthogonality and reactivity.

Component Analysis

| Component | Chemical Identity | Function & Mechanism |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Temporary Protection: Protects the |

| D-Arg | D-Arginine | Stereochemistry: The non-proteinogenic (D) enantiomer confers proteolytic resistance to the final peptide.[1] Prone to racemization if over-activated. |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Side-Chain Masking: Protects the nucleophilic |

| OPfp | Pentafluorophenyl ester | Pre-Activation: An electron-deficient active ester.[1][2] Reacts rapidly with amines to form amide bonds without adding DIC/DCC, reducing urea byproducts. |

Chemical Reactivity & Mechanisms[1][7]

The Pmc Advantage and Limitation

The Pmc group is a sulfonyl-based protector.[4][5] While the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is currently the "gold standard" due to its faster removal rate, Pmc remains relevant in specific protocols where slower deprotection kinetics are desired to modulate cation scavenging.

-

Mechanism: Upon treatment with Trifluoroacetic Acid (TFA), the sulfonyl bond cleaves.[2][6][5] The electron-rich chroman ring stabilizes the resulting carbocation.

-

Critical Warning: The Pmc cation is highly reactive. Without adequate scavengers (e.g., Thioanisole, TIS), it will irreversibly alkylate Tryptophan (Trp) or Methionine (Met) residues.[1][2]

Pentafluorophenyl (OPfp) Ester Activation

The OPfp group allows for "additive-free" coupling in many cases, though HOBt is often added as a catalyst.[2] The electronegative fluorine atoms pull electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine of the growing peptide chain.

Why OPfp for D-Arg?

In situ activation (e.g., using HATU/HBTU) of Arginine carries a high risk of

Figure 2: Aminolysis mechanism of the OPfp ester during peptide coupling.

Experimental Protocols

Handling and Storage[6][11]

-

Storage: -20°C, desiccated. The OPfp ester is sensitive to hydrolysis by atmospheric moisture.

-

Solubility: Dissolve in dry DMF or NMP.[2] Avoid DMSO if possible for long-term storage of solutions, as it can cause oxidation over time.

Coupling Protocol (Solid Phase)

This protocol assumes a standard polystyrene or PEG-based resin (e.g., Wang or Rink Amide).[1][2]

Reagents:

-

This compound (3-5 equivalents relative to resin loading)[1]

-

HOAt or HOBt (1 equivalent, optional catalyst to speed up reaction)[1]

-

DIEA (Diisopropylethylamine, 1 equivalent, only if the resin was washed with acid prior)[2]

Step-by-Step Workflow:

-

Resin Preparation: Swell resin in DMF for 30 minutes.

-

Fmoc Removal (Previous Cycle): Treat resin with 20% Piperidine/DMF (2 x 10 min).[1] Wash with DMF (5x).

-

Coupling:

-

Dissolve this compound in minimum DMF.[1]

-

Optional: Add HOBt (dissolved in DMF) to the solution.

-

Add solution to the resin.

-

Agitate at room temperature for 45–60 minutes.

-

Note: Visual monitoring via Bromophenol Blue is possible; the resin will turn from blue (free amine) to yellow (coupled) as the reaction proceeds.[1]

-

-

Washing: Drain and wash with DMF (5x) to remove liberated pentafluorophenol (HOPfp).[1]

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1]

-

Caution: The Kaiser test can sometimes yield false negatives with bulky Arginine derivatives.[2]

-

Cleavage and Deprotection (The Critical Step)

The removal of the Pmc group requires a high concentration of acid and extended time compared to Pbf.[2]

Cocktail Formulation (Reagent K modified):

-

TFA (Trifluoroacetic acid): 82.5%[1]

-

Water: 5%[1]

-

Thioanisole: 5%[1]

-

EDT (Ethanedithiol): 2.5% (Essential if Met/Cys are present; otherwise TIS can substitute).[1][2]

Procedure:

-

Suspend the resin in the cleavage cocktail (10 mL per gram of resin).

-

Agitate for 3 to 4 hours at room temperature. (Note: Pbf typically requires only 2 hours.[1] Do not cut this time short for Pmc).

-

Precipitate the filtrate into cold diethyl ether.

-

Centrifuge and wash the pellet 3x with cold ether.

Quality Control & Analytical Specifications

When validating the raw material or the synthesized peptide, look for these markers.

| Parameter | Specification / Expectation |

| Appearance | White to off-white crystalline powder.[1] |

| Purity (HPLC) | |

| Enantiomeric Purity | |

| Identity (MS) | Molecular ion consistent with formula (approx MW: ~800-850 Da depending on exact solvates).[1] |

| TLC | Single spot; trace pentafluorophenol may be visible if degraded.[1][2] |

Troubleshooting: Incomplete Pmc Removal

If Mass Spec analysis of the final peptide shows a mass shift of +266 Da , the Pmc group is still attached.[2]

-

Cause: Cleavage time too short or TFA cocktail old/wet.[1]

-

Fix: Re-dissolve crude peptide in fresh TFA cocktail and stir for an additional 2 hours.

References

-

Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press.[1] (Foundational text on Fmoc/OPfp chemistry).

-

Ramage, R., & Green, J. (1987).[8] "2,2,5,7,8-Pentamethylchroman-6-sulphonyl: A new acid labile protecting group for the guanidino function of arginine."[2][5] Tetrahedron Letters, 28(20), 2287-2290.[1] Link

-

Carpino, L. A., et al. (1993).[2] "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as an arginine side chain protectant."[1][6][8] Tetrahedron Letters, 34(49), 7829-7832.[1] (Comparative study of Pmc vs Pbf). Link[1]

-

Kisfaludy, L., & Schön, I. (1983).[2] "Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids." Synthesis, 1983(04), 325-327.[1] Link[1]

Sources

- 1. Fmoc-Arg(Pbf)-OPfp Novabiochem 200132-16-7 [sigmaaldrich.com]

- 2. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chempep.com [chempep.com]

- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

Operational Solubility and Handling of Fmoc-D-Arg(Pmc)-OPfp in DMF and NMP

Topic: Operational Solubility & Handling of Fmoc-D-Arg(Pmc)-OPfp in DMF and NMP Content Type: Technical Guide / Whitepaper Audience: Peptide Chemists, Process Development Scientists Author Persona: Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4][5][6]

In the landscape of Solid Phase Peptide Synthesis (SPPS), the successful incorporation of Arginine—particularly its D-isomer—presents a triad of challenges: solubility, steric hindrance, and enantiomeric purity.

This guide focuses on This compound , a pre-activated pentafluorophenyl ester derivative. While the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group has largely been superseded by Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) due to Pbf's superior acid lability and reduced side-reactions [1], legacy protocols and specific regulatory filings often necessitate the continued use of Pmc.

The OPfp ester moiety provides a stable, pre-activated species that eliminates the need for in-situ activation reagents (like DIC/Oxyma), reducing the complexity of the coupling matrix. However, its solubility profile in dipolar aprotic solvents (DMF vs. NMP) dictates the efficiency of the coupling reaction.

Key Technical Recommendations

-

Preferred Solvent: NMP (N-Methyl-2-pyrrolidone) is superior for preventing aggregation in Arg-rich sequences, though DMF (Dimethylformamide) is standard for general use.

-

Operational Concentration: 0.1 M – 0.3 M is the "Safe Zone." Exceeding 0.5 M increases the risk of precipitation during automated fluidics transfer.

-

Critical Risk: D-Arg derivatives are highly susceptible to base-catalyzed racemization. The choice of solvent and base during the coupling step is non-trivial.

Solubility Dynamics: DMF vs. NMP

The solubility of this compound is governed by the lipophilicity of the Fmoc and Pmc groups, counterbalanced by the bulky, semi-polar nature of the Arginine side chain.

Comparative Solvent Analysis

| Feature | DMF (Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) |

| Solubility Limit (Approx.) | High (~0.5 M) | Very High (>0.6 M) |

| Viscosity | Low (0.92 cP @ 20°C) | Higher (1.67 cP @ 25°C) |

| Resin Swelling | Good for Polystyrene | Excellent for PEG-PS & Low-load resins |

| Stability of Active Ester | Moderate. DMF degrades to dimethylamine over time, which can prematurely remove Fmoc or hydrolyze the ester [2]. | High. More chemically stable, reducing background hydrolysis of the OPfp ester. |

| Aggregation Prevention | Standard | Superior. Disrupts inter-chain H-bonds effectively (beta-sheet breaking). |

The "Pmc" Factor

The Pmc group is structurally bulky. In DMF, at high concentrations (>0.4 M), Fmoc-Arg(Pmc) derivatives can exhibit "gel-like" behavior rather than precipitating as a crystalline solid. This pseudo-solubility is dangerous for automated synthesizers, as it can lead to partial needle blockages.

Scientist’s Directive: Always filter your amino acid solutions through a 0.45 µm PTFE filter after dissolution, regardless of how clear the solution appears visually.

Experimental Protocols

Protocol A: The "Self-Validating" Dissolution Workflow

Objective: To prepare a 0.2 M solution of this compound ensuring stability and absence of aggregates.

Materials:

-

This compound (stored at -20°C, brought to RT in a desiccator).

-

Solvent: Anhydrous NMP (preferred) or DMF (amine-free, biotech grade).

-

Vessel: Amber glass vial (protects light-sensitive Fmoc group).

Step-by-Step Methodology:

-

Thermal Equilibration: Allow the reagent bottle to reach room temperature before opening. Opening a cold bottle introduces atmospheric water condensation, which rapidly hydrolyzes the OPfp ester.

-

Gravimetric Addition: Weigh the required amount of derivative.

-

Calculation: Mass (g) = Volume (L) × Concentration (mol/L) × MW ( g/mol ).

-

-

Solvent Introduction: Add 75% of the calculated solvent volume.

-

Agitation: Vortex for 30 seconds. If particulates persist, sonicate for maximum 1 minute.

-

Warning: Extended sonication generates heat, which accelerates degradation.

-

-

Volume Adjustment: Add remaining solvent to reach target volume.

-

Validation (The "Cloud Point" Check): Hold the vial against a black background with a strong light source. The solution must be optically clear. Any "haze" indicates aggregation or impurities (often free Arginine or Pmc byproducts).

-

Filtration: Pass through a 0.45 µm syringe filter.

Protocol B: Stability & Purity Validation (HPLC)

If the solution is stored for >12 hours, validate purity before use.

-

Column: C18 Reverse Phase.

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

-

Detection: 254 nm (Fmoc) and 301 nm (Fmoc specific).

-

Success Criteria: Purity > 95%. Look for a shift in retention time indicating hydrolysis (loss of Pfp) or Fmoc removal (dibenzofulvene adducts).

Visualizing the Workflow

The following diagram illustrates the decision matrix for solvent selection and the handling workflow to minimize racemization and hydrolysis.

Figure 1: Operational workflow for solubilizing and handling this compound. Note the critical decision path for solvent selection based on sequence difficulty.

Troubleshooting & Optimization

The Racemization Risk

D-Arginine is notoriously prone to racemization (conversion from D to L) during coupling. Although OPfp esters are "safer" than in-situ activation with high base concentrations, the risk persists.

-

Mechanism: Base-catalyzed abstraction of the

-proton.[1] -

Mitigation:

-

Avoid Strong Bases: Do not use DBU. Use DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine) sparingly.

-

Add HOBt: Even though OPfp is pre-activated, adding 1 equivalent of HOBt (Hydroxybenzotriazole) acts as a racemization suppressant [3].

-

Pmc vs. Pbf: A Necessary Comparison

While your protocol specifies Pmc, you must be aware of the cleavage kinetics.

| Parameter | Pmc (Legacy) | Pbf (Modern Standard) |

| Acid Sensitivity | Moderate (Requires 95% TFA, >2 hours) | High (Requires 95% TFA, <1 hour) |

| Trp Alkylation | High Risk (Requires scavengers) | Low Risk |

| Atom Economy | Lower | Higher |

Scientist's Note: If you observe incomplete side-chain deprotection of the Arg residue (mass +266 Da adduct), it is the Pmc group failing to cleave. Extend the final TFA cleavage time to 3-4 hours or increase the scavenger load (TIS/Water).

References

-

Carpino, L. A., et al. (1993). "The Pbf protecting group for Arginine."[2] Tetrahedron Letters, 34(48), 7829-7832.

-

Burke, J., et al. (2018). "Regeneration of aged DMF for use in solid-phase peptide synthesis." Journal of Peptide Science, 24(3).

-

Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: Coupling Reagents & Additives."

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][1][2][4][5] Chemical Reviews, 109(6), 2455-2504.

Sources

Fmoc-D-Arg(Pmc)-OPfp CAS number and identifiers

Initiating Chemical Compound Search

I'm starting a comprehensive search for Fm oc-D-Arg(Pmc)-OPfp. My first step involves gathering its CAS number and identifiers through Google. Simultaneously, I'll be digging into technical details: its chemical properties, peptide synthesis applications, and common analytical characterization methods. I'm focusing on acquiring a solid foundation of information.

Developing Technical Guide Outline

I'm now structuring the technical guide. After the introduction of Fmoc-D-Arg(Pmc)-OPfp and its role in solid-phase peptide synthesis, I'll provide a table with core identifiers like CAS number, molecular formula, and molecular weight. Next, I'll explain the Fmoc, Pmc, and OPfp protecting groups, aided by a Graphviz diagram. I'll include a coupling protocol and rationale for choices.

Expanding Search & Outlining

I'm expanding the Google search to include more specific technical information. I'm focusing on chemical properties, peptide synthesis applications, analytical characterization, established protocols, and the rationale behind those protocols. My goal is to find authoritative sources and verifiable URLs.

I'm also structuring the technical guide. After the introduction of this compound, I will present a table with its core identifiers. Next, I'll explain the Fmoc, Pmc, and OPfp protecting groups, aided by a Graphviz diagram. Then I'll detail a standard coupling protocol for peptide synthesis, with explanations. I'm also planning to include a section on analytical characterization, with a sample workflow. Finally, I will compile a complete and comprehensive "References" section.

Identifying Key Compounds

I have successfully identified the CAS number for this compound as 200188-07-4. My research has also yielded data on related compounds like Fmoc-D-Arg(Pbf)-OH, Fmoc-Arg(Pmc)-OH, and Fmoc-Arg(Pbf)-OPfp. These findings give insight into the protecting groups and their role in peptide synthesis.

Refining Search Parameters

I've got the CAS number and details of related compounds, and understand the protecting groups. However, I'm now focusing my efforts on finding a step-by-step protocol specifically for the coupling of this compound. General SPPS principles exist, but a dedicated protocol is needed to improve the technical guide. I also need to identify a workflow for characterizing peptides containing this modified amino acid.

Pinpointing Chemical Details

I have located the CAS number for this compound, it is 200188-07-4, and I've gathered key identifiers and the protecting group roles. Moreover, I'm now reviewing standard Fmoc-based SPPS protocols and relevant literature. My focus now is on understanding the nuances of this specific building block within the broader context of peptide synthesis.

Refining Synthesis Protocols

I've synthesized the available information on this compound. I've located its CAS number (200188-07-4) and general SPPS protocols. Although broad principles apply, a tailored protocol is needed; while I can create general workflows, specific examples using this residue are missing. I am confident I can generate a thorough guide by synthesizing existing information to build a focused protocol and workflow. Further searching is unlikely to yield more specifics, so I'll begin generating the technical guide.

Technical Guide: Pentafluorophenyl (Pfp) Esters in Peptide Synthesis & Bioconjugation

[1][2]

Executive Summary

Pentafluorophenyl (Pfp) esters represent a critical class of activated carboxylates that bridge the gap between high reactivity and hydrolytic stability.[1][2][3] Unlike N-hydroxysuccinimide (NHS) esters, which are prone to rapid hydrolysis in aqueous environments, Pfp esters maintain structural integrity in moisture-containing solvents while exhibiting superior aminolysis kinetics compared to p-nitrophenyl or pentachlorophenyl esters.

This guide details the mechanistic underpinnings, synthesis protocols, and application strategies for Pfp esters, designed for researchers requiring precise control over peptide coupling and bioconjugation workflows.[1][2]

Part 1: Mechanistic Foundations

Electronic Activation and Leaving Group Ability

The utility of Pfp esters stems from the unique electronic properties of the pentafluorophenyl ring. The five fluorine atoms exert a powerful inductive electron-withdrawing effect (

-

Carbonyl Electrophilicity: The electron density is pulled away from the carbonyl carbon, significantly increasing its electrophilicity and susceptibility to nucleophilic attack by amines.

-

Leaving Group Stability: The resulting pentafluorophenoxide anion is stabilized by the electron-withdrawing fluorine atoms. The

of pentafluorophenol is approximately 5.5 , compared to ~10 for phenol and ~6.0 for N-hydroxysuccinimide. This lower

Reaction Mechanism

The aminolysis of a Pfp ester proceeds via a tetrahedral intermediate. The reaction is generally faster than corresponding NHS esters in non-aqueous solvents due to the lipophilicity of the Pfp group, which facilitates interaction with protected amino acids in organic media (DCM, DMF).

Figure 1: Mechanistic pathway of amide bond formation via Pfp ester aminolysis. The electron-deficient ring accelerates the initial nucleophilic attack.

Part 2: Comparative Analysis

Pfp esters occupy a specific niche. They are less water-soluble than Sulfo-NHS esters but far more stable to spontaneous hydrolysis.

Table 1: Comparative Properties of Active Esters

| Feature | Pentafluorophenyl (Pfp) | N-Hydroxysuccinimide (NHS) | p-Nitrophenyl (ONp) |

| Reactivity (Aminolysis) | Very High | High | Moderate |

| Hydrolytic Stability | High (Stable in wet organic solvents) | Low (Half-life: mins to hours at pH 8) | High |

| Lipophilicity | High (Soluble in DCM, DMF, THF) | Low (Soluble in DMF, DMSO) | Moderate |

| Leaving Group pKa | ~5.5 | ~6.0 | ~7.1 |

| Primary Utility | SPPS, "Difficult" sequences, Lipophilic conjugates | Aqueous bioconjugation, Protein labeling | Older methods, Kinetic studies |

Key Insight: In "difficult" peptide sequences (e.g., aggregation-prone regions or N-methylated amino acids), Pfp esters often outperform carbodiimide/additive methods because they can be isolated, purified, and used in high concentrations without the accumulation of urea byproducts (DCU/DIU).

Part 3: Synthesis of Pfp Esters (Protocol)

While many Fmoc-AA-OPfp esters are commercially available, custom synthesis is often required for non-standard amino acids or linkers.

Protocol: DCC-Mediated Preparation

Reagents:

-

N-protected amino acid (1.0 eq)

-

Pentafluorophenol (HOPfp) (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.0 eq)

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) - Anhydrous.

Step-by-Step Procedure:

-

Dissolution: Dissolve the N-protected amino acid and pentafluorophenol in anhydrous EtOAc or DCM (approx. 0.1 M concentration) under an inert atmosphere (

). -

Activation: Cool the solution to 0°C in an ice bath.

-

Coupling: Add DCC (dissolved in a minimal amount of solvent) dropwise to the reaction mixture.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for an additional 2–12 hours. Validation: Monitor by TLC (disappearance of acid).

-

Filtration: The byproduct dicyclohexylurea (DCU) will precipitate.[1] Filter the white solid using a sintered glass funnel or Celite pad.

-

Workup: Wash the filtrate with 5%

(removes unreacted phenols), water, and brine. Dry over -

Purification: Evaporate solvent. Recrystallize from hexane/EtOAc or ethanol.

Figure 2: Workflow for the preparation of isolated Pfp esters using DCC coupling.

Part 4: Application in Peptide Synthesis & Bioconjugation

Solid-Phase Peptide Synthesis (SPPS)

Pfp esters are particularly effective in automated SPPS for introducing valuable building blocks where stoichiometry must be strictly controlled to save cost.

-

Protocol: Dissolve Fmoc-AA-OPfp (3–5 eq relative to resin loading) in DMF containing HOBt (1 eq) and DIPEA (1 eq).

-

Advantage: Unlike in-situ activation (e.g., HATU/HBTU), Pfp esters do not generate guanidinium byproducts that can cap the N-terminus.

Bioconjugation (The "Pfp-Biotin" Strategy)

In bioconjugation, Pfp esters are preferred when the linker is hydrophobic or when the reagent must be stored for long periods.

Self-Validating Protocol for Protein Labeling:

-

Preparation: Dissolve the Pfp-ester labeling reagent in dry DMSO or DMF (10 mg/mL). Note: Pfp esters are stable in dry DMSO for months.

-

Buffer Exchange: Ensure protein is in a non-amine buffer (PBS, pH 7.4). Avoid Tris or Glycine.[4][5]

-

Reaction: Add the Pfp-reagent to the protein solution (molar excess 10-20x).

-

Validation: Unlike NHS esters, Pfp hydrolysis is slow.[4][5] To validate the reagent is still active before use, take a small aliquot and add benzylamine in an organic solvent; monitor the shift in HPLC or TLC.

-

Purification: Remove excess reagent via size-exclusion chromatography (desalting column).

Part 5: Troubleshooting & Optimization

Racemization Control

While Pfp esters are generally low-racemizing, the risk increases with strong bases or prolonged reaction times.

-

Mechanism: Base-catalyzed proton abstraction from the

-carbon or oxazolone formation. -

Solution: Use weak bases like N-methylmorpholine (NMM) or collidine rather than TEA/DIPEA if racemization is observed.

-

Additives: The addition of HOAt or HOBt can catalyze the reaction and suppress racemization by converting the Pfp ester to a transient, even more reactive (but stereochemically safe) active ester in situ.

Monitoring with NMR

A unique advantage of Pfp chemistry is the ability to monitor reactions using

-

Pfp Ester Signals: Typically show three distinct multiplets (ortho, meta, para).

-

Free Pentafluorophenol: The chemical shifts of the leaving group (HOPfp) are distinct from the ester. This allows for non-destructive, quantitative monitoring of reaction progress without needing chromatography.

References

-

BroadPharm. (2022).[4] PEG PFP Ester Reagents: Hydrolytic Stability and Applications. Retrieved from

-

Thermo Fisher Scientific. (n.d.). Tech Tip #3: Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. (Comparative stability data). Retrieved from

-

BenchChem. (2025).[1][2] Comparative Study of Pentafluorophenyl Esters in Peptide Coupling Efficiency. Retrieved from

-

Royal Society of Chemistry. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry.[1][6][7][8] Retrieved from

-

National Institutes of Health (NIH). (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from

-

ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 4. broadpharm.com [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentafluorophenol and its derivatives [en.highfine.com]

Technical Guide: Stability and Application of the Pmc Protecting Group on D-Arginine

Executive Summary

This technical guide analyzes the physicochemical stability and operational parameters of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group when applied to D-Arginine . While largely superseded by the Pbf group in modern Solid-Phase Peptide Synthesis (SPPS) due to faster deprotection kinetics, Pmc remains relevant in specific cost-sensitive or legacy protocols.

The critical challenge with Fmoc-D-Arg(Pmc)-OH is twofold:

-

Chemical Stability: The Pmc sulfonyl moiety requires prolonged acidolytic cleavage, generating reactive cations that aggressively modify Tryptophan (Trp) residues.

-

Stereochemical Integrity: The steric bulk of the Pmc group, combined with the activation requirements of D-amino acids, heightens the risk of

-carbon racemization and

Chemical Architecture & Mechanism

The Pmc group protects the guanidino side chain of Arginine by masking the nucleophilic

The Stereochemical Context (D-Arginine)

Chemically, the Pmc group exhibits identical stability profiles on both L- and D-Arginine. However, the D-configuration introduces specific synthetic risks:

-

Coupling Difficulty: The steric bulk of the Pmc group (a fused bicyclic chroman system) can hinder the approach of the activated amino acid to the N-terminus of the growing chain.

-

Racemization Risk: Slower coupling rates increase the window for oxazolone formation, leading to conversion of D-Arg back to L-Arg (or a racemate), defeating the purpose of using D-amino acids for proteolytic resistance.

Acidolytic Cleavage Mechanism

Upon treatment with Trifluoroacetic Acid (TFA), the Pmc group is cleaved via protonation of the guanidine system, followed by heterolytic cleavage of the S-N bond. This releases the peptide and generates a stable, yet electrophilic, Pmc sulfonyl cation .

Figure 1: Mechanism of Pmc acidolytic cleavage. Note the critical bifurcation where the reactive cation must be intercepted by scavengers to prevent side reactions.[1]

Stability Profile

The stability of Fmoc-D-Arg(Pmc)-OH is orthogonal to the Fmoc group, allowing for selective N-terminal deprotection without affecting the side chain.

| Condition | Stability Status | Notes |

| 20% Piperidine / DMF | Stable | Standard Fmoc removal conditions. No loss of Pmc observed. |

| 50% TFA / DCM | Labile | Rapid removal (Standard Boc removal conditions). |

| 95% TFA (Pure) | Labile | Required for complete removal. Slow kinetics (2–6 hours). |

| H₂ / Pd-C | Stable | Compatible with hydrogenolysis of benzyl esters/Cbz groups. |

| Tertiary Amines (DIEA) | Stable | Used during coupling steps. |

| Nucleophiles (Thiols) | Stable | Stable to mercaptoethanol/DTT in neutral solution. |

Comparative Analysis: Pmc vs. Pbf

While Pmc was a breakthrough compared to the Mtr group (which required dangerous HF or methanesulfonic acid), it has largely been replaced by Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) .

Quantitative Performance

The Pbf group contains a five-membered dihydrobenzofuran ring, which is more electron-rich than the six-membered chroman ring of Pmc. This makes the Pbf sulfonyl cation more stable (better leaving group), resulting in faster cleavage.

Table 1: Cleavage Efficiency of Arginine Protecting Groups

| Feature | Pmc (Chroman) | Pbf (Dihydrobenzofuran) | Impact on D-Arg |

| Cleavage Time (95% TFA) | 2 – 6 Hours | 0.5 – 2 Hours | Pmc requires prolonged acid exposure, risking peptide bond hydrolysis. |

| Trp Alkylation Risk | High (>10% without scavengers) | Low (<2%) | D-Arg peptides often contain Trp; Pmc poses a significant purity risk. |

| Yield (3h TFA Treatment) | ~46% (Desired Product) | ~69% (Desired Product) | Data derived from Fields et al. [1].[1] |

| Atom Economy | Lower (Higher MW byproduct) | Higher | Negligible for R&D, relevant for kilo-scale. |

Operational Protocols

Coupling Fmoc-D-Arg(Pmc)-OH

To maintain the stereochemical integrity of D-Arginine, specific activation protocols are required. Strong bases and high temperatures promote racemization.

Recommended Protocol:

-

Activator: Use DIC/Oxyma Pure or HATU/HOAt . Avoid HBTU/DIEA if possible, as the phosphonium/uronium salts with tertiary bases increase racemization risk.

-

Stoichiometry: 3-4 equivalents of amino acid.

-

Time: 60 minutes at Room Temperature.

-

Note: Do not use microwave heating >50°C for D-Arg coupling, as the thermal energy combined with the Pmc bulk can accelerate

-proton abstraction.

-

Deprotection & Scavenging Strategy

Because the Pmc cation is long-lived and reactive, a "light" cleavage cocktail (TFA/Water/TIS) is often insufficient, especially if Tryptophan, Methionine, or Cysteine are present.

The "Reagent K" Standard for Pmc: For D-Arg(Pmc) peptides, use Reagent K to ensure complete removal and scavenging.

-

TFA: 82.5% (Solvent/Acid)

-

Phenol: 5% (Traps Pmc cation)

-

Thioanisole: 5% (Accelerates cleavage via "push-pull" mechanism)

-

Water: 5% (Hydrolysis)

-

EDT (Ethanedithiol): 2.5% (Crucial for Trp/Met protection)

Step-by-Step Cleavage Workflow:

-

Wash: Wash resin with DCM (3x) and dry under Nitrogen.

-

Cocktail Prep: Premix Reagent K. Caution: EDT smells potent; use fume hood.

-

Incubation: Add cocktail to resin. Shake for 3 to 4 hours .

-

Critical: Pbf only needs 1-2 hours. Pmc requires the extra time. Under-cleavage leads to Arg(Pmc) adducts (+266 Da mass shift).

-

-

Precipitation: Filter resin.[2] Drop filtrate into ice-cold Diethyl Ether.

-

Centrifugation: Spin down the white precipitate. Wash pellet 2x with fresh ether to remove the cleaved Pmc-sulfonic acid byproduct.

Troubleshooting D-Arg Specific Issues

Incomplete Coupling vs. Racemization

If you observe a deletion sequence (Des-Arg), it is steric hindrance. If you observe the wrong enantiomer (L-Arg activity in a D-Arg peptide), it is racemization.

Figure 2: Diagnostic decision tree for common D-Arg(Pmc) synthesis anomalies.

The Tryptophan Problem

If your sequence contains D-Arg(Pmc) and Trp , you are at high risk. The Pmc cation sulfonates the Trp indole ring.

-

Prevention: Use Fmoc-Trp(Boc)-OH .[3] The Boc group on the Trp indole protects it from the Pmc cation during cleavage.[2] Both Boc and Pmc are removed simultaneously, but the Boc removal rate is fast enough to shield the indole during the critical cation generation phase [2].

References

-

Fields, C. G., & Fields, G. B. (1993).[1] Minimization of tryptophan alkylation during 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis.Tetrahedron Letters , 34(42), 6661-6664. Link

-

Ramage, R., & Green, J. (1987). NG-2,2,5,7,8-Pentamethylchroman-6-sulphonyl-L-arginine: A new acid labile derivative for peptide synthesis.Tetrahedron Letters , 28(20), 2287-2290. Link

-

Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as an arginine side chain protectant.[1][4][5][6]Tetrahedron Letters , 34(49), 7829-7832. Link

-

Isidro-Llobet, A., et al. (2009).[7] Amino Acid-Protecting Groups.[1][3][5][6][7][8][9][10][11][12][13]Chemical Reviews , 109(6), 2455–2504. Link

Sources

- 1. peptide.com [peptide.com]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. High-Purity Fmoc-Arg(Pbf)-Ol for Peptide Synthesis | Advent [adventchembio.com]

- 5. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bachem.com [bachem.com]

- 12. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Comparative Analysis of Fmoc-D-Arg(Pmc)-OPfp vs. Fmoc-L-Arg(Pmc)-OPfp

Executive Summary

This technical guide provides a rigorous analysis of Fmoc-D-Arg(Pmc)-OPfp and Fmoc-L-Arg(Pmc)-OPfp , two enantiomeric amino acid derivatives used in Solid Phase Peptide Synthesis (SPPS). While chemically identical in achiral environments, their application differs fundamentally in drug design: the L-isomer is utilized for native sequence reconstruction, whereas the D-isomer is a critical tool for engineering proteolytic stability and modulating receptor affinity.

This guide dissects the structural implications of the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group and the OPfp (pentafluorophenyl) active ester, providing validated protocols for their use while mitigating specific risks such as tryptophan alkylation and racemization.

Structural & Stereochemical Analysis

The core difference between these two reagents is stereochemical. They are non-superimposable mirror images (enantiomers).

-

Fmoc-L-Arg(Pmc)-OPfp: The naturally occurring isomer. Used for synthesizing native peptides.[1] Susceptible to rapid enzymatic degradation (proteolysis) in vivo.

-

This compound: The non-natural isomer. Used to introduce conformational constraints or extend plasma half-life. Peptide bonds involving D-amino acids are generally resistant to endogenous proteases.

Molecular Architecture

Both molecules share a tripartite protection/activation strategy:

-

N-Terminus: Fmoc (Base-labile). Removed by Piperidine.

-

Side Chain: Pmc (Acid-labile). Protects the guanidino group of Arginine.[2] Removed by TFA.[3][4][5][6]

-

C-Terminus: OPfp (Active Ester). Highly reactive leaving group for amide bond formation.[7][8]

Visualization: Stereochemical Relationship

The following diagram illustrates the mirror-image relationship and the functional groups involved.

Figure 1: Structural comparison highlighting the enantiomeric relationship between the L and D forms.

The Pmc/OPfp System: Mechanisms & Kinetics

Understanding the reactivity of the Pmc and OPfp groups is essential for troubleshooting synthesis yield and purity.

The OPfp Active Ester (Coupling)

Unlike free acids (Fmoc-Arg(Pmc)-OH) which require in-situ activation (e.g., HATU/DIC), OPfp esters are pre-activated .

-

Mechanism: The electron-withdrawing pentafluorophenyl ring makes the carbonyl carbon highly electrophilic.[9]

-

Advantage: They provide "additive-free" coupling capability, though adding HOBt (1-Hydroxybenzotriazole) is standard practice to accelerate the reaction and suppress potential racemization.

-

Kinetics: Slower than acid chlorides but more stable. Excellent for automated synthesizers where reagent stability in solution is required.[8]

The Pmc Protecting Group (Cleavage)

The Pmc group protects the highly basic guanidine side chain.

-

Comparison to Pbf: Pmc is the predecessor to Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[10] Pmc is slower to cleave (1–3 hours vs. <1 hour for Pbf) and generates more reactive carbocation byproducts.

-

Critical Risk: Upon cleavage with TFA, the Pmc group forms a sulfonyl cation. Without adequate scavengers, this cation will irreversibly alkylate electron-rich residues, specifically Tryptophan (Trp) and Methionine (Met) .

Figure 2: The Pmc cleavage pathway. Scavengers are mandatory to prevent irreversible peptide modification.

Comparative Data Profile

| Feature | Fmoc-L-Arg(Pmc)-OPfp | This compound |

| CAS Number | 119831-72-0 (Generic Ref) | Varies by vendor |

| Stereochemistry | (S)-Configuration | (R)-Configuration |

| Biological Role | Native protein synthesis | Stability enhancement; Retro-inverso peptides |

| Proteolytic Stability | Low (Minutes to Hours) | High (Hours to Days) |

| Coupling Rate | Standard | Standard (May vary slightly due to resin chirality) |

| Racemization Risk | Low (with OPfp) | Low (with OPfp) |

| Solubility | Soluble in DMF, NMP | Soluble in DMF, NMP |

| Primary Utility | Standard Therapeutics | Peptidomimetics, Probes |

Experimental Protocols

Storage and Handling

-

Storage: Store at +2°C to +8°C (desiccated). OPfp esters hydrolyze slowly if exposed to moisture.

-

Solubility: Dissolve in DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Avoid alcohols during coupling.

Coupling Protocol (Solid Phase)

This protocol applies to both D and L variants. The OPfp ester allows for a simplified workflow.

-

Resin Preparation: Swell resin in DMF for 20 minutes.

-

Deprotection: Remove N-terminal Fmoc from the resin-bound peptide using 20% Piperidine in DMF (2 x 5 min). Wash extensively with DMF.

-

Activation/Coupling:

-

Dissolve Fmoc-X-Arg(Pmc)-OPfp (3-5 equivalents relative to resin loading) in minimal DMF.

-

Add HOBt (1 equivalent relative to the amino acid) to catalyze the reaction. Note: No DIC, HATU, or HBTU is required.

-

Add to resin.[5]

-

Reaction Time: 45–90 minutes at Room Temperature.

-

Monitoring: Perform Kaiser test (ninhydrin). If blue (positive), recouple.

-

-

Washing: Wash resin 3x with DMF, 3x with DCM.

Cleavage & Deprotection (The "Pmc" Critical Step)

Because Pmc is slower to remove than Pbf, the cleavage time must be extended, and scavenger load optimized.

Reagent K Cocktail (Recommended for Arg(Pmc)):

-

TFA (Trifluoroacetic acid): 82.5%

-

Phenol: 5%[3]

-

Water: 5%

-

Thioanisole: 5%

-

EDT (Ethanedithiol): 2.5% (Or DODT as a less odorous alternative)

Procedure:

-

Add cocktail to the dried resin.

-

Shake for 2.5 to 3 hours (vs. 1.5h for Pbf).

-

Precipitate filtrate in cold Diethyl Ether.

-

Centrifuge and wash pellet 3x with ether.

Quality Control & Troubleshooting

Racemization Check

When using D-Arg, ensuring it hasn't converted to L-Arg (and vice versa) is vital.

-

Method: C18 HPLC using a chiral mobile phase additive (e.g., cyclodextrins) or Marfey’s Analysis (derivatization with FDAA).

-

Acceptance Criteria: < 0.5% enantiomeric impurity.

Trp-Alkylation (The "Pmc Signature")

If Mass Spectrometry (ESI-MS) shows a peak at [M + 266 Da] , this indicates the Pmc group has re-attached to a Tryptophan residue.

-

Solution: Increase scavenger concentration (specifically EDT/DODT) or extend cleavage time slightly to allow reversible alkylations to detach, although Pmc alkylation is often irreversible.

References

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

-

Ramage, R., & Green, J. (1987).[6][11] "2,2,5,7,8-Pentamethylchroman-6-sulphonyl chloride (Pmc-Cl): A new reagent for the protection of the arginine guanidino function." Tetrahedron Letters, 28(20), 2287-2290. Link

-

Carpino, L. A., et al. (1993). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine."[10][12] Tetrahedron Letters, 34(49), 7829-7832. (Comparison of Pmc vs Pbf cleavage kinetics). Link

-

Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. Link

-

Kisfaludy, L., & Schön, I. (1983). "Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids." Synthesis, 1983(04), 325-327. Link

Sources

- 1. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2007077112A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. survivaltechnologies.in [survivaltechnologies.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 10. High-Purity Fmoc-Arg(Pbf)-Ol for Peptide Synthesis | Advent [adventchembio.com]

- 11. Fmoc-Arg(Pmc)-OH Novabiochem 119831-72-0 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

Storage Conditions and Shelf Life of Fmoc-D-Arg(Pmc)-OPfp: A Technical Guide

Executive Summary & Chemical Identity

Fmoc-D-Arg(Pmc)-OPfp is a pre-activated amino acid derivative used in solid-phase peptide synthesis (SPPS).[1][2][3][4] It combines the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group for N-terminal protection, the acid-labile Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group for arginine side-chain protection, and the OPfp (pentafluorophenyl) ester for carboxyl activation.[1][2]

Unlike free amino acids (which are relatively inert), the presence of the OPfp active ester renders this compound highly susceptible to hydrolysis. Consequently, its shelf life is strictly dictated by moisture control and temperature management.[4]

| Property | Detail |

| Chemical Formula | |

| Molecular Weight | ~830.86 g/mol |

| Physical State | White to off-white crystalline powder |

| Primary Hazard | Hydrolysis (Moisture sensitivity), Thermal degradation |

| CAS Number | Not widely listed specific to this exact derivative; analogs used for data extrapolation |

Chemical Stability Profile

To understand the storage requirements, one must analyze the three functional components and their specific vulnerabilities.[4]

A. The OPfp Active Ester (Moisture Sensitivity)

The pentafluorophenyl (OPfp) ester is an electron-deficient leaving group designed to react rapidly with amines.[1][2]

-

Mechanism of Degradation: In the presence of atmospheric moisture, the ester bond undergoes hydrolysis, releasing pentafluorophenol and reverting the compound to the free acid (Fmoc-D-Arg(Pmc)-OH ).[2]

-

Impact: This lowers the coupling efficiency during synthesis, as the free acid is unreactive without added coupling reagents (e.g., HATU/DIC).

-

Indicator: A strong phenolic odor (smell of pentafluorophenol) often indicates significant hydrolysis.[1][2][3]

B. The Pmc Group (Acid Sensitivity)

The Pmc group protects the guanidine moiety of arginine.[4][5]

-

Stability: It is stable to bases (piperidine) but highly labile to strong acids (TFA).[1][2][3][4][5]

-

Storage Risk: While generally stable in solid form, exposure to acidic fumes in a shared chemical storage cabinet can lead to premature cleavage or degradation of the sulfonyl moiety.[4]

C. The Fmoc Group (Base Sensitivity)[1][2][5]

-

Stability: Stable to acid but cleaved by secondary amines (piperidine, morpholine).[1][2]

-

Storage Risk: Must be isolated from volatile amines.[1][2][4] Cross-contamination with amine vapors will remove the Fmoc group, leading to polymerization of the active ester.[4]

Storage Protocols

The following protocol ensures the integrity of the reagent for up to 24 months.

Primary Storage Conditions

Handling Workflow (The "Warm-Up" Rule)

CRITICAL: Do not open a cold bottle immediately upon removal from the freezer.

-

Thawing: Allow the closed container to equilibrate to room temperature (approx. 30–60 minutes) inside a desiccator.

-

Why? Opening a cold bottle attracts condensation from the air onto the powder.[4] This moisture will immediately hydrolyze the OPfp ester once the bottle is returned to storage.[4]

Shelf Life Assessment

| Condition | Estimated Shelf Life | Status |

| -20°C, Desiccated, Inert Gas | 24 Months | Optimal |

| +4°C, Tightly Sealed | 6–12 Months | Acceptable |

| +25°C (Room Temp), Sealed | 1–3 Months | Short-term only |

| Exposed to Air/Moisture | < 48 Hours | Critical Failure |

Note: "Shelf life" defines the period the material remains >95% pure.[4] It does not imply the material is useless afterwards, but re-validation is required.

Quality Control & Re-Validation

Before using a batch that has been stored for >6 months, perform the following checks:

Visual Inspection[1][2][3][4][6]

-

Fail: Clumping, yellowing, or a wet appearance (signs of hydrolysis/pentafluorophenol release).[2][3][4]

Analytical Validation (HPLC)

Run a gradient HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

-

Peak B (Impurity): Fmoc-D-Arg(Pmc)-OH (Hydrolysis product).[1][2][3][4]

-

Peak C (Impurity): Pentafluorophenol (UV active, elutes early).[1][2][3][4]

-

Acceptance Criteria: Purity > 95%; Free acid content < 2%.[1][2][3][4]

Visualization of Degradation & Workflow

Diagram 1: Degradation Pathways

This diagram illustrates the chemical fate of the molecule if storage conditions are violated.[4]

Caption: Primary degradation routes: Moisture leads to hydrolysis (loss of activation), while base exposure leads to Fmoc removal.[1][2][3][4]

Diagram 2: Optimal Handling Workflow

Standard operating procedure for retrieving the reagent from cold storage.

Caption: The "Warm-Up" cycle is critical to prevent condensation, which is the #1 cause of shelf-life reduction.[1][2]

References

-

Atherton, E., & Sheppard, R. C. (1989).[2][3][4] Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press.[1][2][4] (Foundational text on Fmoc/Pfp ester chemistry).

-

Novabiochem (Merck KGaA). (2024).[1][2][3][4] Fmoc-D-Arg(Pbf)-OH Technical Data Sheet. Retrieved from (Data extrapolated from closely related Pbf/OH analog regarding Arginine side-chain stability).[1][2][3][4]

-

BenchChem. (2025).[1][2][3][4][6] Comparative Study of Pentafluorophenyl Esters in Peptide Coupling Efficiency. Retrieved from (Validation of Pfp ester reactivity and moisture sensitivity).[1][2][3][4]

-

Ramage, R., & Green, J. (1987).[2][3][4][7] Pmc: A new side-chain protecting group for arginine.[1][2][4][8] Tetrahedron Letters, 28(20), 2287-2290.[1][2][3][4] (Original characterization of Pmc stability).

-

Isidro-Llobet, A., et al. (2009).[1][2][4] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2][3][4] (Comprehensive review on protecting group stability including Fmoc and Pmc).

Sources

- 1. (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-{N'-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}pentanoic acid | C34H40N4O7S | CID 46737258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fmoc-D-Arg(Pbf)-OH Novabiochem 187618-60-6 [sigmaaldrich.com]

- 3. Fmoc-Arg(Pmc)-OH Novabiochem 119831-72-0 [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

Advantages of using OPfp activated esters for Arginine

Technical Whitepaper: Optimizing Arginine Incorporation in SPPS via Pentafluorophenyl (OPfp) Esters

Executive Summary

The incorporation of Arginine (Arg) into peptide sequences via Solid Phase Peptide Synthesis (SPPS) presents a unique "steric-electronic" paradox. The bulky protecting groups required to mask the guanidino side chain (e.g., Pbf, Pmc) create significant steric hindrance, while the side chain itself remains prone to intramolecular cyclization (

This technical guide delineates the mechanistic and practical advantages of using Fmoc-Arg(Pbf)-OPfp (pentafluorophenyl ester).[1] We demonstrate that the OPfp activated ester strategy offers a superior kinetic profile that suppresses

The Arginine Challenge: Sterics and Cyclization

To understand the solution, we must first dissect the failure mode. Arginine coupling failures are rarely due to simple low reactivity; they are driven by a competition between intermolecular coupling and intramolecular collapse.

The -Lactam Trap

The primary enemy in Arg coupling is the formation of

-

The Consequence: This intramolecular reaction forms a six-membered lactam ring. This species is chemically inert toward the resin-bound amine.

-

The Result: The active Arginine species is consumed without coupling.[4] The resin remains unreacted, leading to a "deletion sequence" (des-Arg peptide) that is often difficult to separate during purification.

The Steric Barrier

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the industry standard for Arg protection due to its acid lability and suppression of Tryptophan alkylation. However, Pbf is massive. It shields the

The OPfp Solution: Electronic and Kinetic Superiority

Pentafluorophenyl (OPfp) esters provide a pre-activated, stable intermediate that fundamentally alters the reaction coordinate compared to in-situ activation (e.g., DIC/HOBt or HATU).

Electronic Activation

The pentafluorophenyl group contains five fluorine atoms. Through strong inductive effects (-I), these fluorines pull electron density away from the phenyl ring, which in turn pulls density from the ester oxygen.

-

Effect: The carbonyl carbon becomes highly electrophilic, significantly increasing its susceptibility to aminolysis by the resin-bound amine.

-

pK_a Driver: The

of pentafluorophenol is ~5.5, compared to ~6.0 for N-hydroxysuccinimide (HOSu). A lower

Kinetic Suppression of Side Reactions

The core advantage of Fmoc-Arg(Pbf)-OPfp is the bypass of the activation induction period .

-

In-Situ Activation: Requires mixing free acid with reagents (e.g., HATU). The activation species builds up slowly. During this "ramp-up," the slow-forming active ester is vulnerable to intramolecular lactamization before it encounters the resin.

-

Pre-Activated OPfp: The species is fully formed and stable. Upon addition to the resin, the concentration of the electrophile is immediately maximal. The kinetics of the intermolecular capture (aminolysis) are accelerated, effectively outcompeting the intramolecular lactam formation.

Figure 1: Kinetic competition pathways. OPfp esters (Green path) bypass the slow activation step where side reactions often compete, favoring direct product formation.

Comparative Analysis

The following table contrasts OPfp esters with other common activation strategies specifically for Arginine coupling.

| Feature | Fmoc-Arg(Pbf)-OPfp | Fmoc-Arg(Pbf)-OSu | In-Situ (DIC/HOBt) | In-Situ (HATU/DIEA) |

| Reactivity | High (High electrophilicity) | Moderate | Variable (diffusion limited) | Very High |

| Stability | Excellent (Hydrolytically stable solid) | Good | N/A (Transient) | N/A (Transient) |

| Racemization Risk | Low (No exogenous base required) | Low | Low to Moderate | Moderate (Base dependent) |

| Minimal (Fast coupling kinetics) | Moderate | High (during activation) | Moderate | |

| Atom Economy | Moderate (Leaving group mass) | Moderate | High | Low (Expensive reagents) |

| Automation | Ideal (Stable stock solutions) | Good | Complex (Liquid handling) | Complex |

Experimental Workflow

This protocol is designed for the coupling of Fmoc-Arg(Pbf)-OPfp to a resin-bound free amine.

Reagents:

-

Fmoc-Arg(Pbf)-OPfp (Store at +4°C, desiccated).

-

HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt (Catalyst).

-

DMF (Anhydrous, amine-free).

-

Resin (e.g., Rink Amide, loading 0.3–0.6 mmol/g).

Protocol:

-

Resin Preparation:

-

Swell resin in DMF for 20 minutes.

-

Deprotect Fmoc group (20% Piperidine/DMF, 2 x 5 min).

-

Wash thoroughly (DMF x 5, DCM x 3, DMF x 3).

-

-

Coupling Solution Preparation:

-

Calculate 3.0 equivalents (eq) of Fmoc-Arg(Pbf)-OPfp relative to resin loading.

-

Calculate 3.0 eq of HOBt or HOAt.

-

Note: No exogenous base (DIEA/NMM) is required for OPfp coupling, which significantly reduces base-catalyzed racemization.

-

Dissolve both in minimum DMF to achieve a concentration of 0.2–0.3 M.

-

-

Coupling Reaction:

-

Add the solution to the resin.[5]

-

Agitate at room temperature for 45–60 minutes.

-

Optimization: For extremely hindered sequences, heat to 50°C (microwave or conventional) for 15 minutes.

-

-

Monitoring:

-

Perform a Kaiser Test (qualitative) or Chloranil Test (for secondary amines).

-

If positive (blue beads), perform a second coupling (re-couple) using 1.5 eq for 30 minutes.

-

-

Termination:

-

Drain and wash resin (DMF x 5).

-

Proceed to Capping (Ac2O/Pyridine) if necessary, or next deprotection.

-

Figure 2: Optimized workflow for Fmoc-Arg(Pbf)-OPfp coupling. Note the absence of base addition in Step 3, preserving chiral integrity.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Slow Coupling | Steric clash with previous residue (e.g., Pro, Val). | Add 1.0 eq of HOAt as a catalyst. The HOAt active ester forms in situ (transesterification) and is more reactive than OPfp. |

| Precipitation | High concentration / Cold DMF. | OPfp esters are generally soluble, but Pbf is hydrophobic. Warm DMF to 30°C or add NMP (N-methylpyrrolidone). |

| Racemization | Presence of tertiary base (DIEA) or high heat. | Remove base. OPfp aminolysis is self-driving. If heating, limit to 50°C max. |

References

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Foundational text establishing OPfp utility in Fmoc chemistry).

-

Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids in peptide synthesis. Synthesis, 1983(04), 325-327. Link

-

Carpino, L. A., et al. (1993). The Pbf protecting group for Arginine: A new standard.[6] Tetrahedron Letters, 34(48), 7829-7832. (Establishes Pbf/Arg stability profile).

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[7][8] Tetrahedron, 60(11), 2447-2467. Link

-

BenchChem. (2025).[1] Comparative Study of Pentafluorophenyl Esters in Peptide Coupling Efficiency. BenchChem Technical Notes. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: Streamlining Peptide Synthesis with Pre-activated Fmoc-D-Arg(Pmc)-OPfp

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences. The Fmoc/tBu strategy is a cornerstone of modern SPPS, prized for its mild deprotection conditions. Within this framework, the incorporation of arginine residues presents unique challenges due to the highly basic nature of its guanidinium side chain. This application note provides a comprehensive guide to the use of Fmoc-D-Arg(Pmc)-OPfp, a pre-activated amino acid derivative designed to optimize the incorporation of D-arginine into peptide chains. We will delve into the rationale behind the use of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group and the pentafluorophenyl (Pfp) ester, offering a detailed, field-proven protocol for its application in SPPS workflows.

Introduction: The Strategic Advantage of this compound

The synthesis of peptides containing arginine requires robust protection of its guanidinium side chain to prevent unwanted side reactions during peptide elongation. The Pmc group is an acid-labile protecting group that offers a good balance of stability during the basic conditions of Fmoc removal and lability during the final acidic cleavage from the resin.[1][2][3] The use of a D-isomer of arginine is often crucial in the design of peptide-based therapeutics to enhance proteolytic stability and modulate biological activity.[4]

The innovation of this particular reagent lies in the pre-activation of the carboxylic acid as a pentafluorophenyl (Pfp) ester. Pfp esters are highly reactive active esters that facilitate rapid and efficient amide bond formation.[5][6][7][8][9] This pre-activation strategy offers several key advantages over in-situ activation methods:

-

Speed and Efficiency: Pfp esters react quickly with the free amine of the growing peptide chain, often leading to shorter coupling times and higher coupling efficiencies.[5][6][7]

-

Reduced Side Reactions: By using a pre-activated ester, the growing peptide is not exposed to potentially harsh coupling reagents and their byproducts, which can minimize the risk of side reactions.[5]

-

Simplified Workflow: The direct use of the Pfp ester eliminates the need for preparing fresh coupling cocktails for this specific amino acid, streamlining the synthesis process.

This guide will walk you through the optimal use of this compound, from resin preparation to the final cleavage, ensuring the successful synthesis of your target peptide.

The Chemistry Behind the Components

A thorough understanding of the chemical principles governing each component of this compound is essential for its effective use and for troubleshooting potential issues.

The Fmoc Group: A Base-Labile Nα-Protectant

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of this SPPS strategy. It protects the alpha-amino group of the amino acid, preventing it from reacting during the coupling of the next amino acid in the sequence. The Fmoc group is stable to acidic conditions but is readily cleaved by a secondary amine base, typically piperidine, in a process known as deprotection.[10][11][12][13] This orthogonality to the acid-labile side-chain protecting groups is a key feature of the Fmoc/tBu strategy.

The Pmc Group: Safeguarding the Arginine Side Chain

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a member of the sulfonyl-based protecting groups developed for the guanidinium function of arginine.[1][2] Its key characteristics include:

-

Acid Lability: The Pmc group is designed to be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which are the same conditions used for global deprotection and cleavage of the peptide from the resin.[3]

-

Stability: It is stable to the basic conditions used for Fmoc removal, ensuring the integrity of the arginine side chain throughout the synthesis.

While the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is now more commonly used due to its slightly higher lability and reduced risk of tryptophan alkylation during cleavage, the Pmc group remains a viable and effective choice for many sequences.[1][3] When working with tryptophan-containing peptides, special consideration for scavengers in the cleavage cocktail is crucial when using the Pmc group.[3]

The Pfp Ester: A Highly Reactive Activating Group

The pentafluorophenyl (Pfp) ester is a highly efficient activating group for the carboxyl function of the amino acid.[5][6][7][8][9] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide an excellent leaving group, thus accelerating the aminolysis reaction with the N-terminal amine of the peptide chain.[9] This high reactivity translates to faster and more complete coupling reactions.[5][6][7]

Detailed Protocol for Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide incorporating this compound. The quantities and volumes are provided for a 0.1 mmol scale synthesis and should be adjusted accordingly for different scales.

Materials and Reagents

| Reagent/Material | Recommended Grade/Purity | Supplier (Example) |

| This compound | >98% | Various |

| Rink Amide Resin (or other suitable resin) | 100-200 mesh | Various |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various |

| Piperidine | Reagent Grade | Various |

| Dichloromethane (DCM) | ACS Grade | Various |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Various |

| Triisopropylsilane (TIS) | Reagent Grade | Various |

| Water | HPLC Grade | Various |

Note: The quality of DMF is critical for successful peptide synthesis. Ensure it is amine-free.[14]

Experimental Workflow: A Single Coupling Cycle

The following diagram illustrates the key steps in a single cycle of peptide elongation using this compound.

Caption: Workflow for a single amino acid coupling cycle in SPPS.

Step-by-Step Protocol

Step 1: Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., for a 0.1 mmol scale on a 0.5 mmol/g loading resin, use 200 mg) in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[14] This ensures that the reactive sites within the resin beads are accessible.

-

Drain the DMF.

Step 2: Fmoc Deprotection (for the preceding amino acid)

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3-5 minutes, then drain.[11]

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[10][11]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (or other ninhydrin-based test) should confirm the presence of a free primary amine.

Step 3: Coupling of this compound

-

Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) in DMF.

-

Add the solution to the deprotected resin.

-

Agitate the mixture at room temperature. The high reactivity of the Pfp ester often leads to complete coupling within 30-60 minutes.[5][7]

-

Monitoring the Coupling Reaction: It is crucial to monitor the completion of the coupling reaction to avoid deletion sequences. A negative Kaiser test indicates the absence of free primary amines and a successful coupling.

Step 4: Capping (Optional but Recommended)

If the coupling is incomplete after a reasonable time (as indicated by a positive Kaiser test), it is advisable to cap any unreacted amino groups to prevent the formation of deletion peptides.[15]

-

Prepare a capping solution (e.g., 5% acetic anhydride and 6% 2,4,6-collidine in DMF).

-

Add the capping solution to the resin and agitate for 10-15 minutes.

-

Drain the capping solution and wash the resin with DMF (3 times).

Step 5: Repetition for Peptide Elongation

Repeat steps 2 through 4 for each subsequent amino acid to be added to the peptide chain.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups, including the Pmc group from arginine.

Cleavage Cocktail Preparation (for a standard peptide)

A common cleavage cocktail is Reagent K, which is effective for peptides containing sensitive residues. However, a simpler and less odorous alternative is often sufficient, especially if tryptophan is protected with a Boc group.[16]

| Reagent | Percentage | Purpose |

| Trifluoroacetic Acid (TFA) | 95% | Cleaves the peptide from the resin and removes acid-labile protecting groups. |

| Water | 2.5% | Scavenger for carbocations. |

| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations, particularly effective for trityl groups. |

Cleavage Procedure

-

Wash the peptide-resin with DCM (3 times) and dry it under a stream of nitrogen.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours. The cleavage of the Pmc group may require a longer time compared to the more labile Pbf group.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

-

Dry the peptide pellet under vacuum.

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance, peptide aggregation, insufficient reaction time. | Prolong the coupling time. If the issue persists, consider a double coupling (repeating the coupling step with a fresh solution of the amino acid). Ensure proper resin swelling. For known difficult sequences, consider using a higher boiling point solvent like N-methyl-2-pyrrolidone (NMP) or performing the coupling at an elevated temperature.[17] |

| Incomplete Fmoc Deprotection | Aggregation of the peptide chain, insufficient deprotection time. | Extend the second piperidine treatment. For difficult sequences, a small amount of a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution.[11][18] |

| Side Reactions during Cleavage | Presence of sensitive residues (e.g., Trp, Met, Cys), incomplete scavenging of reactive carbocations. | Ensure the use of an appropriate scavenger cocktail. For tryptophan-containing peptides synthesized with Arg(Pmc), the inclusion of 1,2-ethanedithiol (EDT) in the cleavage cocktail is recommended to prevent alkylation of the indole side chain.[3][16] For methionine-containing peptides, consider adding thioanisole to the cocktail to prevent oxidation.[19] |

Conclusion

This compound is a valuable reagent for the efficient incorporation of D-arginine into synthetic peptides. The pre-activated nature of the Pfp ester simplifies the coupling process, leading to faster reaction times and cleaner crude products. By understanding the underlying chemistry of the Fmoc, Pmc, and Pfp groups and adhering to a well-defined protocol, researchers can overcome the challenges associated with arginine-containing peptides and successfully synthesize their target molecules for a wide range of applications in research and drug development.

References

-

St. Denis, J. D., & El-Faham, A. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-D-Arg(Pbf)-OH. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. Retrieved from [Link]

-

Reddit. (2023). Why does Arginine for SPPS only need one protecting group on the guanidine? Retrieved from [Link]

-

National Institutes of Health. (2023). Total wash elimination for solid phase peptide synthesis. PMC. Retrieved from [Link]

-

Digital CSIC. (2019). Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Advent Chembio. (n.d.). High-Purity Fmoc-Arg(Pbf)-Ol for Peptide Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC. Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

-

MDPI. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf)-OH. Retrieved from [Link]

-

ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Retrieved from [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Retrieved from [Link]

- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press.

-

ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Retrieved from [Link]

-

CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

-

ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides? Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

-

Iris Biotech. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chempep.com [chempep.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. genscript.com [genscript.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]